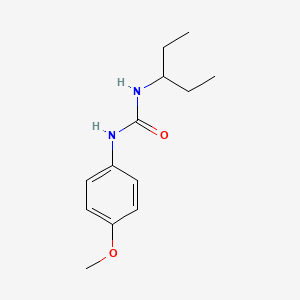
N-(1-ethylpropyl)-N'-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpropyl)-N'-(4-methoxyphenyl)urea, commonly known as EPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPM belongs to a class of compounds known as ureas, which have been investigated for their ability to modulate various biological processes.
Mechanism of Action
The exact mechanism of action of EPM is not fully understood. However, it is thought to modulate the activity of certain enzymes and ion channels, as mentioned above. EPM has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
EPM has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate the activity of certain enzymes and ion channels, EPM has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using EPM in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier to design experiments and interpret results. However, one limitation is that EPM may not be suitable for all types of experiments, as its effects may be specific to certain biological processes.
Future Directions
There are a number of future directions for EPM research. One area of research could focus on its potential therapeutic applications for diseases such as Alzheimer's disease and pain. Another area of research could focus on its mechanism of action, in order to better understand how it modulates biological processes. Additionally, future research could investigate the potential side effects of EPM, in order to determine its safety for use in humans.
Conclusion:
In conclusion, EPM is a well-studied compound that has potential therapeutic applications for a variety of diseases. Its ability to modulate the activity of certain enzymes and ion channels, as well as its anti-inflammatory and neuroprotective effects, make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
EPM can be synthesized using a variety of methods, including the reaction of 1-ethylpropylamine with 4-methoxyphenyl isocyanate. The resulting product is then purified using column chromatography to yield pure EPM. Other methods of synthesis have also been reported in the literature, including the reaction of 4-methoxyphenyl isocyanate with 1-ethylpropyl carbamate.
Scientific Research Applications
EPM has been extensively studied for its potential therapeutic applications. One area of research has focused on its ability to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. EPM has been shown to inhibit the activity of these enzymes, which may have potential therapeutic applications for diseases such as Alzheimer's disease.
Another area of research has focused on the ability of EPM to modulate the activity of certain ion channels, such as the TRPV1 channel. This channel is involved in the perception of pain, and EPM has been shown to inhibit its activity. This may have potential therapeutic applications for the treatment of pain.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-pentan-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-10(5-2)14-13(16)15-11-6-8-12(17-3)9-7-11/h6-10H,4-5H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNQPVAMCRGOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5289335.png)
![ethyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5289348.png)

![2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)acrylic acid](/img/structure/B5289362.png)
![1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5289367.png)
![7-[2-(dimethylamino)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5289369.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5289370.png)
![2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5289373.png)

![N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5289383.png)

![N-[1,1-bis(hydroxymethyl)propyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5289405.png)
![(3R*,3aR*,7aR*)-1-(butoxyacetyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5289412.png)
![3-methyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5289417.png)
